1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride
Overview
Description
1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride is a chemical compound with the molecular formula C7H11ClN4 and a molecular weight of 186.64 . It has been used for pharmaceutical testing . This compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .
Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem . The structure is based on the combination of a pyrimidine and azetidine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 186.64 and a molecular formula of C7H11ClN4 . More detailed properties can be found in databases such as PubChem .Scientific Research Applications
Synthesis of Pyrimidine-Azetidinone Analogues for Biological Activities
A study by Chandrashekaraiah et al. (2014) detailed the synthesis of pyrimidine-azetidinone analogues exhibiting significant antioxidant, antimicrobial, and antitubercular activities. These compounds were developed through a series of reactions starting from aromatic amines and N-phenylacetamide, leading to Schiff base intermediates and finally to azetidinone analogues. The synthesized compounds were tested against bacterial, fungal strains, and Mycobacterium tuberculosis, showcasing their potential as precursors for designing novel antibacterial and antituberculosis agents (Chandrashekaraiah, M., Lingappa, M., Gowda, V. D. C., & Bhadregowda, D. G., 2014).
Exploration of Azetidine, Azetine, and Azete Compounds
Research on monocyclic azaheterocycles, including azetidines and azetidin-2-ones, highlighted their stability and versatility in reactions leading to a wide array of useful amides, alkenes, amines, and cyclic products like piperidines and pyrrolidines. These compounds serve as precursors to β-amino acids and other heterocyclic compounds, demonstrating significant pharmacological potential as enzyme inhibitors, anticancer agents, and more. This synthesis versatility points to the broader applicability of azetidines in developing therapeutics and other chemical entities (Singh, G. S., D’hooghe, M., & Kimpe, N., 2008).
Antidepressant and Nootropic Agents from Azetidinone Derivatives
Thomas et al. (2016) synthesized azetidinone derivatives from isonocotinyl hydrazone, exploring their antidepressant and nootropic potential. These compounds were evaluated through pharmacological testing, revealing notable antidepressant and nootropic activities, emphasizing the 2-azetidinone skeleton's promise as a central nervous system (CNS) active agent. This study underscores the therapeutic potential of pyrimidine-azetidinone compounds in CNS disorders (Thomas, A. B., Nanda, R., Kothapalli, L., & Hamane, S. C., 2016).
Antibacterial Activity of Azetidine-2-One Derivative
In another study, Ramachandran et al. (2022) synthesized an azetidine-2-one derivative that exhibited mild antibacterial activity against Staphylococcus aureus and Escherichia coli. This study contributes to the understanding of azetidine-based compounds' roles in combating microbial infections, highlighting the structural basis for their antimicrobial efficacy (Ramachandran, S., Dheepika, S., Deepak, M., Duraiseelan, M., Chandru, B. S., & Aanandhi, M. V., 2022).
properties
IUPAC Name |
1-pyrimidin-4-ylazetidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c8-6-3-11(4-6)7-1-2-9-5-10-7;/h1-2,5-6H,3-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAWNKJYUMSYQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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